molecular formula C15H11FO5 B6406268 4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid CAS No. 1261956-45-9

4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6406268
CAS No.: 1261956-45-9
M. Wt: 290.24 g/mol
InChI Key: JLRZSUYWCVCCEW-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid is a chemical compound with a unique structure that includes a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Functional Group Introduction: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may employ catalysts to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)phenol
  • 4-(5-Carboxy-2-fluorophenyl)-2-fluorophenol

Uniqueness

4-(5-Carboxy-2-fluorophenyl)-3-methoxybenzoic acid is unique due to the presence of both a methoxy group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-9(15(19)20)2-4-10(13)11-6-8(14(17)18)3-5-12(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRZSUYWCVCCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690962
Record name 6-Fluoro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-45-9
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 6-fluoro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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